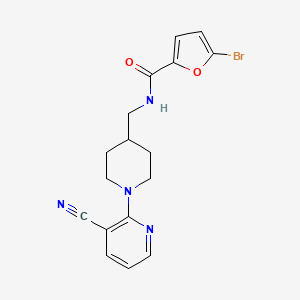

5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN4O2/c18-15-4-3-14(24-15)17(23)21-11-12-5-8-22(9-6-12)16-13(10-19)2-1-7-20-16/h1-4,7,12H,5-6,8-9,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZWSZFFKHQENT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method includes the radical bromination of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions. This intermediate is then reacted with triethyl phosphite at elevated temperatures to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Core Structural Motifs

Table 1: Key Structural Features of Compared Compounds

Key Observations :

- The target compound’s 3-cyanopyridine distinguishes it from fentanyl analogs (e.g., furanylfentanyl), which typically feature a phenylethyl-piperidine scaffold. This substitution likely alters receptor binding profiles .

- The 5-bromo substituent on the furan ring is shared with ’s hydrazone derivatives and ’s simpler piperidine analog. Bromine may enhance metabolic stability compared to non-halogenated analogs .

- Compared to methoxyacetylfentanyl, the target lacks an arylacetamide group, reducing structural similarity to classical opioid frameworks .

Pharmacological Hypotheses Based on Analogs

Table 2: Inferred Pharmacological Properties

Key Insights :

- The 3-cyanopyridine in the target compound may shift activity away from opioid receptors, unlike furanylfentanyl, which is a potent μ-opioid agonist .

- The bromine atom could improve metabolic stability compared to non-halogenated furans, as seen in ’s hydrazone derivatives, which prioritize enzyme inhibition over rapid clearance .

- Regulatory risks exist due to structural parallels with controlled piperidine derivatives (e.g., furanylfentanyl), though the target’s unique substitutions may exempt it from current scheduling .

Biological Activity

5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H19BrN4O2 |

| Molecular Weight | 441.4 g/mol |

| CAS Number | 73167614 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It has shown potential as an inhibitor of specific protein kinases and other enzymes involved in signal transduction pathways.

Key Mechanisms

- Inhibition of Protein Kinases : The compound may inhibit certain protein kinases, which play a crucial role in cell signaling and regulation.

- Antiproliferative Effects : Preliminary studies suggest that it exhibits antiproliferative effects on cancer cell lines, potentially through apoptosis induction.

- Cytotoxicity : The compound has been evaluated for cytotoxicity against multiple cancer cell lines, showing promising results.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts.

Case Study 1: Anticancer Activity

A study evaluated the compound's effects on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 13.3 μM, suggesting significant cytotoxicity compared to control agents such as 5-Fluorouracil (5-FU), which had an IC50 of 17.02 μM .

Case Study 2: Inhibition of Cell Proliferation

Another investigation focused on the compound's ability to inhibit cell proliferation in various cancer types. The compound demonstrated effective inhibition in both MDA-MB-231 and MCF-7 cell lines, with selectivity indices favoring its use over traditional chemotherapeutics .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption and bioavailability profiles:

| Parameter | Value |

|---|---|

| Clearance | 82.7 mL/h/kg |

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-bromo-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)furan-2-carboxamide?

Methodological Answer: Synthesis involves multi-step reactions, including:

- Intermediate preparation : Formation of the 5-bromofuran-2-carbonyl chloride via reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .

- Coupling reactions : Amide bond formation between intermediates (e.g., 3-cyanopyridine-substituted piperidine derivatives) under controlled conditions.

- Purification : Use of column chromatography or preparative HPLC to isolate the final product.

Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–60°C), and catalytic agents (e.g., HOBt/EDCI for amide coupling) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic characterization :

- 1H/13C NMR : Assign peaks for the furan (δ 6.5–7.5 ppm), piperidine (δ 2.5–3.5 ppm), and cyano-pyridine (δ 8.0–8.5 ppm) moieties .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H···O/N) for structural validation .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the stability profiles of this compound under laboratory storage conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromofuran moiety.

- Moisture sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.

- Long-term stability : Monitor via periodic HPLC analysis; degradation products may include bromofuran carboxylic acid (oxidation) or piperidine ring-opened derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).

- Metabolic stability testing : Use liver microsomes to identify cytochrome P450-mediated inactivation, which may explain variability in IC50 values .

- Structural analogs : Compare activity with derivatives lacking the 3-cyanopyridine group to isolate pharmacophore contributions .

Q. What computational strategies are effective for predicting target proteins or binding modes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or Aurora kinases), leveraging the compound’s hydrogen-bonding capacity (cyanopyridine as a hinge-binder) .

- MD simulations : Analyze piperidine flexibility and furan ring orientation in solvent (explicit water models) to refine binding poses .

- Pharmacophore mapping : Identify critical features (e.g., bromine as a hydrophobic probe) using tools like Phase or MOE .

Q. How can structure-activity relationship (SAR) studies be designed to enhance potency or selectivity?

Methodological Answer:

- Core modifications :

- Replace bromine with chlorine to assess halogen-bonding effects.

- Substitute the cyanopyridine with a methoxy group to alter steric bulk .

- Side-chain variations :

- Introduce methyl or ethyl groups on the piperidine ring to modulate lipophilicity (logP calculations via ChemAxon) .

- Biological testing : Prioritize assays against off-target kinases (e.g., JAK2, CDK2) to evaluate selectivity improvements .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

Methodological Answer:

- Kinase profiling : Use radioactive ATP-binding assays or TR-FRET technology to quantify inhibition (e.g., Z’-factor >0.5 for high-throughput screening) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein denaturation shifts in treated vs. untreated cells .

- CRISPR knockouts : Generate cell lines lacking putative targets (e.g., PI3K isoforms) to confirm pathway-specific effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across studies?

Methodological Answer:

- Dose-response validation : Re-test in triplicate using identical cell densities and incubation times (e.g., 72-hour MTT assays).

- Metabolomic profiling : Identify off-target effects (e.g., mitochondrial toxicity) via Seahorse assays or LC-MS-based metabolite tracking .

- Batch variability : Compare compound batches using NMR and LC-MS to rule out impurity-driven cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.